3-(3-Ethylpiperidin-1-yl)oxan-4-ol
Description
3-(3-Ethylpiperidin-1-yl)oxan-4-ol is a heterocyclic compound featuring a piperidine moiety (a six-membered amine ring) fused with an oxane (tetrahydropyran) ring system. The oxane ring contains a hydroxyl group at the 4-position, while the piperidine subunit is substituted with an ethyl group at the 3-position.
Properties
IUPAC Name |
3-(3-ethylpiperidin-1-yl)oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-2-10-4-3-6-13(8-10)11-9-15-7-5-12(11)14/h10-12,14H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVICTMDAKGGWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C2COCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylpiperidin-1-yl)oxan-4-ol typically involves the reaction of 3-ethylpiperidine with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the oxan-4-ol moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethylpiperidin-1-yl)oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(3-Ethylpiperidin-1-yl)oxan-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Ethylpiperidin-1-yl)oxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol
- Core Structure : Shares the oxane ring but lacks the piperidine subunit. Instead, it has a hydroxymethyl group at position 4 and a hydroxyl group at position 3.
- Key Differences :
- Stereochemistry is explicitly defined (3R,4R), enhancing its utility in enantioselective synthesis.
- Absence of nitrogen-containing rings reduces basicity compared to 3-(3-Ethylpiperidin-1-yl)oxan-4-ol.
- Applications : Widely used as a chiral building block in pharmaceuticals and polymers due to its stereochemical purity .
3-(3-Hydroxypropyl)pyridin-4-ol
- Core Structure : Pyridine ring with a hydroxypropyl chain at position 3 and a hydroxyl group at position 4.
- Key Differences :
- Aromatic pyridine ring introduces rigidity and electron-deficient properties, contrasting with the saturated oxane-piperidine system.
- Hydroxypropyl chain may enhance solubility in polar solvents compared to the ethylpiperidine group.
- Applications: Potential in coordination chemistry or as a ligand in catalysis .
2-(3-Ethylpiperidin-1-yl)acetic acid
- Core Structure : Piperidine ring with a 3-ethyl group linked to an acetic acid moiety.
- Key Differences :
- Carboxylic acid functional group enables salt formation or conjugation, unlike the hydroxyl group in the target compound.
- Absence of oxane ring reduces steric complexity.
- Applications : Discontinued commercial availability suggests historical use as a synthetic intermediate in peptidomimetics .
Functional Group Analysis
| Compound | Core Rings | Key Functional Groups | Potential Reactivity |
|---|---|---|---|
| This compound | Oxane + Piperidine | Hydroxyl, Ethylpiperidine | Nucleophilic substitution at hydroxyl |
| (3R,4R)-4-(Hydroxymethyl)oxan-3-ol | Oxane | Hydroxyl, Hydroxymethyl | Stereoselective etherification |
| 3-(3-Hydroxypropyl)pyridin-4-ol | Pyridine | Hydroxypropyl, Hydroxyl | Metal coordination, hydrogen bonding |
| 2-(3-Ethylpiperidin-1-yl)acetic acid | Piperidine | Carboxylic acid, Ethylpiperidine | Amide coupling, salt formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
